molecular formula C7H8BrN3O B14851119 2-Bromo-4-hydrazinylbenzamide

2-Bromo-4-hydrazinylbenzamide

Cat. No.: B14851119
M. Wt: 230.06 g/mol
InChI Key: XYVYLMXQNNBLEX-UHFFFAOYSA-N
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Description

2-Bromo-4-hydrazinylbenzamide is an organic compound that features a benzamide core substituted with bromine and hydrazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydrazinylbenzamide typically involves the bromination of 4-aminobenzamide followed by the introduction of a hydrazine group. One common method involves the following steps:

    Bromination: 4-Aminobenzamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-Bromo-4-aminobenzamide.

    Hydrazination: The brominated product is then reacted with hydrazine hydrate under reflux conditions to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-hydrazinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The bromine atom can be reduced to form 4-hydrazinylbenzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: 4-Hydrazinylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-hydrazinylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydrazinylbenzamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-aminobenzamide: Similar structure but lacks the hydrazine group.

    4-Hydrazinylbenzamide: Similar structure but lacks the bromine atom.

    2-Chloro-4-hydrazinylbenzamide: Similar structure with chlorine instead of bromine.

Uniqueness

2-Bromo-4-hydrazinylbenzamide is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-4-hydrazinylbenzamide

InChI

InChI=1S/C7H8BrN3O/c8-6-3-4(11-10)1-2-5(6)7(9)12/h1-3,11H,10H2,(H2,9,12)

InChI Key

XYVYLMXQNNBLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Br)C(=O)N

Origin of Product

United States

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